molecular formula C11H12O2 B8614491 Phenol, 4-(1-methylethenyl)-, acetate CAS No. 2759-56-0

Phenol, 4-(1-methylethenyl)-, acetate

Cat. No.: B8614491
CAS No.: 2759-56-0
M. Wt: 176.21 g/mol
InChI Key: OAQWJXQXSCVMSC-UHFFFAOYSA-N
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Description

Phenol, 4-(1-methylethenyl)-, acetate (IUPAC name: 4-isopropenylphenyl acetate) is a phenolic ester characterized by a benzene ring substituted with an acetate group at the hydroxyl position and an isopropenyl group (-CH₂C(CH₂)=CH₂) at the para position. This compound is structurally related to terpenoid-phenolic hybrids, often found in plant essential oils and extracts.

Properties

CAS No.

2759-56-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(4-prop-1-en-2-ylphenyl) acetate

InChI

InChI=1S/C11H12O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h4-7H,1H2,2-3H3

InChI Key

OAQWJXQXSCVMSC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues
2.1.1. Cyclohexane/Cyclohexene Derivatives
  • Perilla acetate (1-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, acetate): A cyclohexene-based acetate with a methylethenyl group. Unlike the phenolic target compound, this derivative lacks aromaticity, resulting in reduced acidity and altered solubility in polar solvents. It is used in fragrances and repellents due to its volatility .
  • 1-Methyl-4-(1-methylethenyl)-cyclohexano acetate: Found in Eucalyptus volatile oil, this cyclohexane derivative contributes to fresh, floral aromas.
2.1.2. Phenolic Acetates with Alkyl/Aryl Substituents
  • Phenol, 2-methoxy-4-(1-propenyl)-, acetate (Acetylisoeugenol): Features a methoxy group and propenyl substituent. The methoxy group enhances lipophilicity and stability, making it a common flavoring agent. Its propenyl group allows for conjugation, influencing antioxidant activity .
  • 4-Allylphenyl acetate: Identified in Piper betle essential oil, this compound exhibits larvicidal activity against Aedes aegypti due to synergistic effects between the phenolic core and allyl group .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups Source
Phenol, 4-(1-methylethenyl)-, acetate C₁₁H₁₂O₂ 176.21 g/mol Phenol, acetate, isopropenyl Eucalyptus oil (inferred)
Perilla acetate C₁₂H₁₈O₂ 194.27 g/mol Cyclohexene, acetate Perilla species
Acetylisoeugenol C₁₂H₁₄O₃ 206.24 g/mol Phenol, methoxy, propenyl Synthetic/plant extracts
4-Allylphenyl acetate C₁₁H₁₂O₂ 176.21 g/mol Phenol, allyl Piper betle

Key Differences :

  • Aromaticity: Phenolic derivatives exhibit higher acidity (pKa ~10) compared to cyclohexane analogues (pKa ~15–20).
  • Lipophilicity : The isopropenyl and allyl groups enhance lipid solubility, facilitating membrane penetration in biological systems.

Mechanistic Insights :

  • Antimicrobial Activity: Phenolic acetates disrupt microbial membranes via hydrophobic interactions and ROS generation .
  • Larvicidal Action : Acetate esters in Piper betle inhibit acetylcholinesterase in mosquito larvae .

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